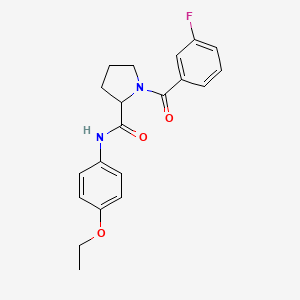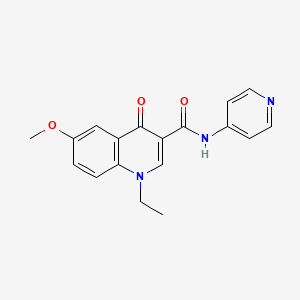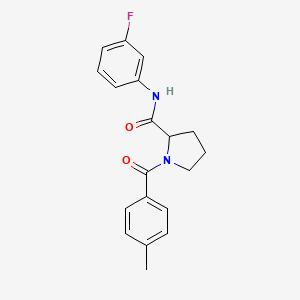
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. EF-24 belongs to the class of compounds known as curcumin analogs, which are derived from the natural product curcumin found in turmeric.
Mecanismo De Acción
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including NF-κB, STAT3, and Akt. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of disease. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using standard methods. It has also been extensively characterized in vitro and in vivo, making it a well-established tool for studying cancer and other diseases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not well understood. Additionally, this compound has poor solubility in water, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide. One area of focus is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance therapeutic efficacy. Additionally, this compound has potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
Métodos De Síntesis
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide is synthesized by a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with 3-fluorobenzoyl chloride to form an intermediate compound. The intermediate is then reacted with proline to produce this compound. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-10-8-16(9-11-17)22-19(24)18-7-4-12-23(18)20(25)14-5-3-6-15(21)13-14/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLNMGYRTIOADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)
![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)

![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6131411.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
